Cicletanine sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The preparation of cycletanide sulfate involves the reaction of cycletanide with sulfur-containing oxides. The reaction conditions are typically mild, and the process is straightforward, making it suitable for large-scale production . The general synthetic route involves the use of compound A (cycletanide) and sulfur trioxide as raw materials. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .

化学反应分析

Cicletanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur trioxide, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cycletanide sulfate with hydrogen peroxide can yield sulfoxides and sulfones, while reduction with sodium borohydride can produce thiols and sulfides .

科学研究应用

Hypertension Management

Cicletanine sulfate has been effectively used in treating hypertension, particularly in patients with diabetes and metabolic syndrome. Studies indicate that cicletanine can normalize blood pressure in a significant percentage of patients with NaCl-sensitive hypertension . Its combination with other antihypertensive agents, such as ACE inhibitors, has shown promise in enhancing therapeutic outcomes while minimizing potassium retention .

Diabetic Complications

Research highlights cicletanine's potential in addressing diabetic complications. The compound may improve insulin sensitivity and inhibit the activity of protein kinase C (PKC), which is implicated in the pathogenesis of diabetic nephropathy and other complications . In animal models, cicletanine has demonstrated protective effects on renal function and cardiovascular health, making it a candidate for further clinical studies.

Electrolyte Disturbances

While this compound is beneficial, it can also lead to electrolyte imbalances such as hyponatremia and hypokalemia. A retrospective study involving kidney transplant patients revealed that 16.2% experienced hyponatremia and 11.8% experienced hypokalemia after cicletanine administration . These findings underscore the importance of monitoring electrolyte levels during treatment.

Clinical Observations

A study analyzed 68 kidney transplant recipients treated with cicletanine for hypertension over an extended period. The results indicated a significant incidence of electrolyte disturbances linked to prolonged use of cicletanine, emphasizing the need for careful patient management .

| Study Parameter | Hyponatremia | Hypokalemia |

|---|---|---|

| Incidence | 16.2% | 11.8% |

| Average Daily Dose | 171 mg | - |

| Duration of Use | 215 days | - |

Combination Therapies

Another case study explored the effects of combining cicletanine with an ACE inhibitor in diabetic patients. The combination therapy not only reduced blood pressure but also improved renal outcomes by decreasing microalbuminuria levels . This suggests that this compound may enhance the efficacy of standard antihypertensive regimens.

作用机制

The mechanism of action of cycletanide sulfate involves the activation of endothelial nitric oxide synthase (eNOS) and the increase of prostacyclin levels . These actions lead to the relaxation of blood vessels and the reduction of blood pressure. Cicletanine sulfate also reverses endothelial dysfunction, which is a key factor in the development of cardiovascular diseases . The molecular targets of cycletanide sulfate include α-adrenergic receptors and β-adrenoceptors, which play a crucial role in regulating vascular tone and blood pressure .

相似化合物的比较

Cicletanine sulfate is unique compared to other similar compounds due to its dual action on both α-adrenergic receptors and β-adrenoceptors . Similar compounds include molybdate, tungstate, selenate, and chromate, which are structurally related to sulfate and share similar chemical properties . cycletanide sulfate’s specific mechanism of action and its ability to modulate endothelial function make it distinct and valuable in scientific research and therapeutic applications .

属性

CAS 编号 |

140894-91-3 |

|---|---|

分子式 |

C14H12ClNO5S |

分子量 |

341.8 g/mol |

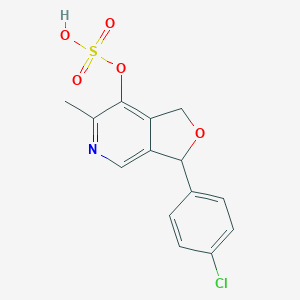

IUPAC 名称 |

[3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C14H12ClNO5S/c1-8-13(21-22(17,18)19)12-7-20-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14H,7H2,1H3,(H,17,18,19) |

InChI 键 |

APJGQLKBCWACNU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

规范 SMILES |

CC1=NC=C2C(OCC2=C1OS(=O)(=O)O)C3=CC=C(C=C3)Cl |

同义词 |

cicletanine sulfate cycletanide sulfate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。